molecular formula C11H20N2O2 B575187 5-Ethoxy-N,N-diisopropyloxazol-2-amine CAS No. 185335-78-8

5-Ethoxy-N,N-diisopropyloxazol-2-amine

Cat. No.: B575187
CAS No.: 185335-78-8
M. Wt: 212.293
InChI Key: ZQNDQLXEGDLPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-N,N-diisopropyloxazol-2-amine is a substituted oxazole derivative characterized by an ethoxy group at the 5-position and diisopropylamine substituents at the N,N-positions of the oxazole ring. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing heterocyclic frameworks, particularly in the preparation of bioactive molecules targeting enzymatic or receptor-based pathways . Its structural features—such as the electron-donating ethoxy group and bulky diisopropylamine moieties—impart unique steric and electronic properties, influencing reactivity and binding interactions in biological systems.

Properties

CAS No.

185335-78-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.293

IUPAC Name

5-ethoxy-N,N-di(propan-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C11H20N2O2/c1-6-14-10-7-12-11(15-10)13(8(2)3)9(4)5/h7-9H,6H2,1-5H3

InChI Key

ZQNDQLXEGDLPHS-UHFFFAOYSA-N

SMILES

CCOC1=CN=C(O1)N(C(C)C)C(C)C

Synonyms

2-Oxazolamine,5-ethoxy-N,N-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on three classes of compounds: oxazole derivatives , ethoxy-substituted amines , and heterocyclic amines with receptor-modifying activity .

Structural and Functional Analogues
Compound Name Core Structure Key Substituents Functional Role
5-Ethoxy-N,N-diisopropyloxazol-2-amine Oxazole 5-ethoxy, N,N-diisopropyl Synthetic intermediate; ligand for receptor studies
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) Quinoline Ethoxycarbonyl, ethoxy Irreversible receptor antagonist (e.g., 5-HT2, muscarinic receptors)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Chloro, difluorobenzamide Enzyme inhibitor (PFOR enzyme in anaerobic organisms)
6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine Benzothiazole Ethyl, morpholinopropyl Unspecified bioactivity (structural analog)

Key Observations :

  • Reactivity: EEDQ shares ethoxy groups but acts as an irreversible modifier of serotonin (5-HT2) and muscarinic receptors, unlike 5-Ethoxy-N,N-diisopropyloxazol-2-amine, which lacks a reactive dihydroquinoline backbone .
  • Steric Effects: Bulky diisopropylamine groups in the target compound may hinder receptor binding compared to smaller substituents in EEDQ or morpholinopropyl groups in benzothiazole analogs .
Receptor Binding and Pharmacological Profiles
  • 5-Ethoxy-N,N-diisopropyloxazol-2-amine: Limited direct pharmacological data exist.
  • EEDQ: Demonstrates age-dependent effects on 5-HT2 receptor recovery in rats. Senescent rats show slower receptor turnover (-20% receptor density) compared to mature rats, with chronic reserpine treatment further reducing receptor levels .
  • Thiazole Derivatives : Exhibit hydrogen-bond-driven dimerization (e.g., N1—H1⋯N2 in nitazoxanide analogs), enhancing stability and enzyme inhibition—a feature absent in oxazole derivatives .

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